2,5-Dioxaspiro[3.5]nonane-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxaspiro[3.5]nonane-7-carbaldehyde: is an organic compound with the molecular formula C₈H₁₂O₃ and a molecular weight of 156.18 g/mol . This compound features a spirocyclic structure, which includes a dioxaspiro ring fused to a nonane ring with an aldehyde functional group at the 7th position . The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxaspiro[3.5]nonane-7-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diol with an aldehyde in the presence of an acid catalyst . The reaction conditions often require moderate temperatures and specific solvents to ensure the formation of the spirocyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of advanced catalytic systems and optimized reaction parameters can further improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dioxaspiro[3.5]nonane-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The spirocyclic structure can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 2,5-Dioxaspiro[3.5]nonane-7-carboxylic acid.
Reduction: Formation of 2,5-Dioxaspiro[3.5]nonane-7-methanol.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
Chemistry: 2,5-Dioxaspiro[3.5]nonane-7-carbaldehyde is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and as a probe for investigating biochemical pathways
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and material science .
Mechanism of Action
The mechanism of action of 2,5-Dioxaspiro[3.5]nonane-7-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity . The spirocyclic structure provides steric hindrance, which can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
- 1,6-Dioxaspiro[4.4]nonane-2,7-dione
- 2-Oxa-7-azaspiro[3.5]nonane oxalate
- 1,6-Dioxaspiro[4.4]nonane-2,7-dione
Uniqueness: 2,5-Dioxaspiro[3.5]nonane-7-carbaldehyde is unique due to its specific spirocyclic structure and the presence of an aldehyde functional group. This combination of features provides distinct reactivity and stability compared to other similar compounds .
Properties
IUPAC Name |
2,5-dioxaspiro[3.5]nonane-7-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-3-7-1-2-8(11-4-7)5-10-6-8/h3,7H,1-2,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFDRVZKBTYXLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(COC2)OCC1C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.